molecular formula C23H18N4O4S B3677697 N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-nitrobenzamide

N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-nitrobenzamide

Cat. No.: B3677697
M. Wt: 446.5 g/mol
InChI Key: WKMFUYXEEGRQCX-UHFFFAOYSA-N
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Description

N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a nitrobenzamide group, and a carbamothioyl linkage, making it a subject of interest for researchers in chemistry, biology, and materials science.

Properties

IUPAC Name

N-[[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S/c1-2-14-3-12-20-19(13-14)25-22(31-20)16-4-8-17(9-5-16)24-23(32)26-21(28)15-6-10-18(11-7-15)27(29)30/h3-13H,2H2,1H3,(H2,24,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMFUYXEEGRQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with ethyl acetoacetate under acidic conditions. The resulting benzoxazole intermediate is then subjected to further reactions to introduce the ethyl group at the 5-position.

The next step involves the introduction of the carbamothioyl group. This can be done by reacting the benzoxazole intermediate with thiophosgene and aniline derivatives under controlled conditions. Finally, the nitrobenzamide group is introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization and nitration steps, as well as the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic medium.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Depending on the substituent introduced, various halogenated or nitrated derivatives can be obtained.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring.

    Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-nitrobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, potentially disrupting replication and transcription processes. The nitrobenzamide group can undergo bioreduction to form reactive intermediates that can induce oxidative stress in cells, leading to apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-nitrobenzamide is unique due to its combination of a benzoxazole ring, a nitrobenzamide group, and a carbamothioyl linkage. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-nitrobenzamide
Reactant of Route 2
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N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-nitrobenzamide

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